molecular formula C10H4O3S B12818410 Thieno[2,3-f]benzofuran-4,8-dione

Thieno[2,3-f]benzofuran-4,8-dione

Cat. No.: B12818410
M. Wt: 204.20 g/mol
InChI Key: DOKKOTQAFGOORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-f]benzofuran-4,8-dione is an organic compound characterized by a fused ring structure combining thiophene and benzofuran moieties. This compound has garnered significant interest due to its unique electronic properties, making it a valuable building block in organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-f]benzofuran-4,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of N,N-diethylfuran-3-carboxamide, which is then subjected to cyclization and oxidation reactions. The process involves the use of reagents such as phosphorus oxychloride (POCl3) and tin(II) chloride dihydrate under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. This involves optimizing reaction conditions and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-f]benzofuran-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties

Properties

Molecular Formula

C10H4O3S

Molecular Weight

204.20 g/mol

IUPAC Name

thieno[2,3-f][1]benzofuran-4,8-dione

InChI

InChI=1S/C10H4O3S/c11-7-6-2-4-14-10(6)8(12)5-1-3-13-9(5)7/h1-4H

InChI Key

DOKKOTQAFGOORC-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C1C(=O)C3=C(C2=O)C=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.